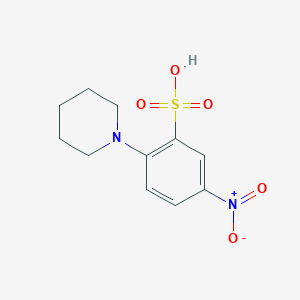
4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid is a dicarboxylic acid with a cyclohexane ring structure. This compound is characterized by the presence of two hydroxyl groups and two carboxyl groups, making it a versatile molecule in various chemical reactions and applications. Its unique structure allows for significant interactions and reactivity, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid typically involves the hydroxylation of a precursor cyclohexane derivative. One common method is the catalytic hydrogenation of 3-methylcyclohexene-1,2-dicarboxylic anhydride, followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of biocatalysts or optimized catalytic processes. These methods aim to maximize yield and purity while minimizing environmental impact and production costs .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with amines or alcohols.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives or ethers.
Aplicaciones Científicas De Investigación
4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride: Similar structure but lacks hydroxyl groups.
4-Methylcyclohexane-1,2-dicarboxylic anhydride: Similar structure but lacks hydroxyl groups and has different reactivity.
Uniqueness: 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxyl groups, which confer distinct reactivity and interaction capabilities. This makes it a valuable compound for various chemical transformations and applications .
Propiedades
Número CAS |
54383-64-1 |
|---|---|
Fórmula molecular |
C9H14O6 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
4,5-dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-3-6(9(14)15)4(8(12)13)2-5(10)7(3)11/h3-7,10-11H,2H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
CYYKNXGBUPVFHG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(C1O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)



![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)



![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)

